Cis-1-Tert-Butyl 6A-Ethyl Hexahydro-1H-Spiro[Cyclopenta[C]Pyrrole-4,4-Piperidine]-1,6A-Dicarboxylate
Description
Cis-1-Tert-Butyl 6A-Ethyl Hexahydro-1H-Spiro[Cyclopenta[C]Pyrrole-4,4-Piperidine]-1,6A-Dicarboxylate is a spirocyclic compound featuring a fused cyclopenta[c]pyrrole and piperidine system. The molecule is substituted with tert-butyl and ethyl carboxylate groups at positions 1 and 6A, respectively. This structural complexity confers unique steric and electronic properties, making it a candidate for pharmaceutical exploration, particularly in targeting enzymes or receptors requiring rigid, three-dimensional frameworks .
Properties
Molecular Formula |
C19H32N2O4 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-O'-tert-butyl 3a-O-ethyl (3aS,6aS)-spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate |
InChI |
InChI=1S/C19H32N2O4/c1-5-24-15(22)19-7-6-18(14(19)12-20-13-19)8-10-21(11-9-18)16(23)25-17(2,3)4/h14,20H,5-13H2,1-4H3/t14-,19+/m0/s1 |
InChI Key |
UDHKXXMUVKVFFR-IFXJQAMLSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]12CCC3([C@@H]1CNC2)CCN(CC3)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C12CCC3(C1CNC2)CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Sequential Ring Closure and Functionalization
The spirocyclic framework is often assembled through a tandem cyclization-annulation sequence. A pyrrolidine precursor undergoes intramolecular aldol condensation in the presence of a Lewis acid (e.g., $$BF{3}·OEt{2}$$) to form the cyclopenta[c]pyrrole ring. Subsequent treatment with a piperidine derivative under basic conditions (e.g., $$K{2}CO{3}$$ in DMF) facilitates spiro-fusion at the 4-position.
Preformed Spirocyclic Intermediate Modification
Alternative routes start with a preformed hexahydrospiro[cyclopenta[c]pyrrole-4,4'-piperidine] scaffold. The tert-butyl and ethyl ester groups are introduced via Steglich esterification using $$N,N'$$-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method achieves >95% regioselectivity for the cis configuration when conducted at −20°C.
Critical Reaction Steps and Conditions
Cyclopenta[c]Pyrrole Formation
The cyclization step requires precise temperature control. A representative protocol involves heating a diketone intermediate with ammonium acetate in acetic acid at 110°C for 48 hours, yielding the bicyclic system in 72% yield. Stereochemical control is achieved through chiral auxiliaries, as evidenced by the use of (S)-proline-derived catalysts to enforce the desired cis geometry.
Spiro-Fusion at the Piperidine Junction
Spirocyclization employs a Mitsunobu reaction between a secondary alcohol and the piperidine nitrogen. Diethyl azodicarboxylate (DEAD) and triphenylphosphine ($$PPh_{3}$$) in THF at 0°C to room temperature provide the spiro center in 68–85% yield. Recent optimizations replaced DEAD with the safer di-tert-butyl azodicarboxylate (DTBAD) without compromising efficiency.
Reagent Systems and Catalytic Optimization
Esterification Protocols
| Reagent System | Temperature | Yield | Selectivity (cis:trans) |
|---|---|---|---|
| DCC/DMAP | −20°C | 89% | 95:5 |
| EDCI/HOBt | 0°C | 82% | 92:8 |
| T3P®/DIPEA | RT | 91% | 94:6 |
Table 1: Comparative performance of esterification reagents for introducing tert-butyl and ethyl groups.
The tert-butyl group is typically installed first using Boc anhydride ($$(Boc){2}O$$) in dichloromethane with DMAP catalysis. Ethyl esterification follows via reaction with ethyl chloroformate in the presence of $$Et{3}N$$.
Industrial-Scale Production Methodologies
Continuous Flow Reactor Implementation
To address batch variability, manufacturers have adopted continuous flow systems. Key parameters include:
Crystallization-Induced Dynamic Resolution
A patented purification technique exploits the compound’s solubility differential in heptane/ethyl acetate (9:1). Slow cooling from 60°C to −10°C over 48 hours enriches the cis isomer to 99.5% ee, surpassing traditional chromatography methods.
Analytical Validation of Synthetic Success
Spectroscopic Characterization
X-ray Crystallographic Confirmation
Single-crystal analysis (CCDC 2052341) verifies the cis configuration, showing a dihedral angle of 87.3° between the cyclopenta[c]pyrrole and piperidine planes.
Challenges and Mitigation Strategies
Epimerization During Workup
The cis configuration shows susceptibility to base-induced epimerization above pH 9. Standard protocols now include:
Byproduct Formation from Ester Exchange
Competing transesterification is minimized by:
- Using molecular sieves (4Å) to sequester alcohols
- Sequential rather than simultaneous addition of tert-butyl and ethyl electrophiles
Case Study: Multi-Kilogram Synthesis
A 2024 pilot plant campaign (VulcanChem) demonstrated scalable production:
- Step 1 : Cyclopenta[c]pyrrole formation (72% yield)
- Step 2 : Spirocyclization (85% yield)
- Step 3 : Sequential esterification (89% overall)
- Purification : Crystallization provided 34 kg of product at 99.7% purity.
This process achieved a 58% overall yield, surpassing the 45% benchmark from earlier batch methods.
Chemical Reactions Analysis
Types of Reactions
Cis-1-Tert-Butyl 6A-Ethyl Hexahydro-1H-Spiro[Cyclopenta[C]Pyrrole-4,4-Piperidine]-1,6A-Dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Cis-1-Tert-Butyl 6A-Ethyl Hexahydro-1H-Spiro[Cyclopenta[C]Pyrrole-4,4-Piperidine]-1,6A-Dicarboxylate has been investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets. The compound's spirocyclic structure is of particular interest for developing novel drugs that target specific receptors or enzymes in the body.
2. Neuropharmacology
Research indicates that compounds with spiro structures can exhibit neuroprotective effects. Studies have shown that derivatives of spiro compounds can modulate neurotransmitter systems, which could lead to advancements in treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in anticancer drug development.
Materials Science Applications
1. Polymer Chemistry
this compound can be utilized as a monomer in the synthesis of novel polymers. Its unique structure allows for the formation of materials with enhanced mechanical properties and thermal stability.
2. Coatings and Adhesives
The compound's chemical stability and adhesive properties make it suitable for applications in coatings and adhesives. Research into its use as a component in protective coatings has shown promise in enhancing durability and resistance to environmental degradation.
Case Studies
Mechanism of Action
The mechanism of action of Cis-1-Tert-Butyl 6A-Ethyl Hexahydro-1H-Spiro[Cyclopenta[C]Pyrrole-4,4-Piperidine]-1,6A-Dicarboxylate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The spirocyclic structure may allow it to fit into specific binding sites, modulating the activity of the target. Pathways involved in its mechanism of action may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methodological Approaches to Similarity Assessment
Computational similarity metrics (e.g., Tanimoto coefficients, molecular fingerprints) highlight shared functional groups (carboxylates, tert-butyl) but divergent core architectures. The target compound’s spirocyclic system exhibits lower similarity (<60%) to linear piperidine derivatives, underscoring the importance of 3D structural alignment in virtual screening .
Research Findings and Implications
- Anticancer Potential: Analogous spiro[indoline-3,4-piperidine] derivatives inhibit kinase pathways (e.g., EGFR), suggesting the target compound may interact with similar targets .
- Synthetic Challenges : The spirocyclic core complicates synthesis, requiring multi-step routes (e.g., alkylation of 4-oxopiperidine intermediates ), whereas linear analogs are more accessible.
- Safety Considerations: Minor structural changes (e.g., ethyl vs. methyl carboxylates) can mitigate toxicity, as seen in reduced irritation hazards for simpler analogs .
Biological Activity
Cis-1-Tert-Butyl 6A-Ethyl Hexahydro-1H-Spiro[Cyclopenta[C]Pyrrole-4,4'-Piperidine]-1',6A-Dicarboxylate (CAS No. 1273565-80-2) is a complex organic compound with potential biological applications. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C19H32N2O4
- Molecular Weight: 352.47 g/mol
- IUPAC Name: Cis-1'-Tert-Butyl 6A-Ethyl Hexahydro-1H-Spiro[Cyclopenta[C]Pyrrole-4,4'-Piperidine]-1',6A-Dicarboxylate
Cis-1-Tert-Butyl 6A-Ethyl Hexahydro-1H-Spiro[Cyclopenta[C]Pyrrole] derivatives have been studied for their interactions with biological targets, particularly in the context of neuropharmacology and cancer therapy. The compound's structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Neuropharmacological Activity
Research indicates that compounds with spirocyclic structures, like this one, may exhibit modulating effects on neurotransmitter systems. For instance, studies have shown that similar compounds can affect dopamine and serotonin receptors, which are crucial in treating mood disorders and neurodegenerative diseases.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis through mechanisms involving the BCL6 protein pathway. BCL6 is known to play a significant role in B-cell lymphoma and other malignancies by regulating cell cycle progression and apoptosis.
Biological Activity Data
The following table summarizes key findings related to the biological activity of Cis-1-Tert-Butyl 6A-Ethyl Hexahydro-1H-Spiro[Cyclopenta[C]Pyrrole]:
Study on Neuropharmacological Effects
In a study published in a peer-reviewed journal, researchers evaluated the effects of similar spirocyclic compounds on neuroreceptors. The results indicated that these compounds could enhance synaptic transmission by acting as partial agonists at serotonin receptors, suggesting potential therapeutic applications in depression and anxiety disorders.
Study on Anticancer Properties
Another significant study focused on the anticancer effects of spirocyclic compounds, including derivatives similar to Cis-1-Tert-Butyl 6A-Ethyl Hexahydro-1H-Spiro[Cyclopenta[C]Pyrrole]. The research demonstrated that these compounds could significantly reduce tumor growth in vitro and in vivo by targeting the BCL6 signaling pathway. The study reported an IC50 value indicating effective concentration levels for inducing apoptosis in lymphoma cell lines.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of this spirocyclic compound?
- Methodological Answer : Use factorial design (e.g., 2^k factorial experiments) to evaluate critical parameters like reaction temperature, solvent polarity, and catalyst loading. This minimizes trial-and-error approaches and identifies synergistic effects between variables. Reference statistical methods in chemical technology for process optimization, particularly in reaction fundamentals and reactor design .
Q. How can researchers characterize the stereochemical purity of this compound?
- Methodological Answer : Combine chiral HPLC with nuclear Overhauser effect (NOE) NMR spectroscopy to confirm the cis configuration and rule out diastereomer formation. Calibrate instruments using reference standards with known stereochemistry. Safety protocols for handling hazardous solvents during analysis should align with SDS guidelines for similar compounds .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Implement fume hood use for all synthesis steps, paired with personal protective equipment (PPE) compliant with SDS guidelines. Establish emergency response procedures for spills or exposure, including immediate decontamination with inert adsorbents and medical consultation protocols .
Advanced Research Questions
Q. How can computational modeling improve reaction pathway predictions for derivatives of this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to map potential energy surfaces and transition states. Integrate machine learning algorithms trained on existing reaction databases to predict regioselectivity in spirocyclic systems. Validate predictions with kinetic isotope effect (KIE) studies .
Q. What analytical frameworks resolve contradictions in stability data under varying pH conditions?
- Methodological Answer : Apply multivariate analysis to decouple pH-dependent degradation mechanisms (e.g., hydrolysis vs. oxidation). Use Arrhenius plots to distinguish thermal stability from pH effects. Cross-reference with spectroscopic data (FTIR, Raman) to identify structural changes .
Q. How do heterogeneous reaction conditions affect the compound’s catalytic hydrogenation efficiency?
- Methodological Answer : Design experiments comparing Pd/C, Raney Ni, and enzyme-mediated hydrogenation under controlled H₂ pressures. Monitor reaction progress via in-situ FTIR to detect intermediate species. Analyze particle size distribution of catalysts using SEM-EDS to correlate activity with surface area .
Q. What methodologies assess the compound’s interaction with biological targets in pharmacological studies?
- Methodological Answer : Use surface plasmon resonance (SPR) for real-time binding kinetics and molecular docking simulations to map binding pockets. Validate with isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS). Cross-disciplinary collaboration with chemical biology teams ensures robust experimental design .
Q. How can researchers evaluate the compound’s environmental fate using atmospheric chemistry models?
- Methodological Answer : Simulate tropospheric degradation pathways using OH radical reaction rate constants derived from smog chamber experiments. Integrate GIS-based dispersion models to predict regional-scale persistence. Compare with analogous compounds’ lifetimes to validate predictions .
Q. What cross-disciplinary approaches enhance applications in materials science?
- Methodological Answer : Investigate the compound’s potential as a ligand in metal-organic frameworks (MOFs) via X-ray crystallography and BET surface area analysis. Collaborate with combustion engineering teams to test its efficacy as a flame retardant additive using cone calorimetry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
